molecular formula C9H5N B579781 Cyclopropa[3,4]cyclopenta[1,2-c]pyridine CAS No. 17491-89-3

Cyclopropa[3,4]cyclopenta[1,2-c]pyridine

Cat. No.: B579781
CAS No.: 17491-89-3
M. Wt: 127.146
InChI Key: HKWBMDHMHPKBIA-UHFFFAOYSA-N
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Description

Structural Classification and Nomenclature

Cyclopropacyclopenta[1,2-c]pyridine is a tricyclic heterocyclic compound comprising three fused rings: a cyclopropane, a cyclopentane, and a pyridine. The pyridine ring (six-membered, nitrogen-containing aromatic system) forms the central core, fused at positions 1 and 2 to a cyclopentane ring, which is further fused at positions 3 and 4 to a cyclopropane ring.

IUPAC Name : Cyclopropacyclopenta[1,2-c]pyridine
Molecular Formula : C₉H₅N
Molecular Weight : 127.14 g/mol

The naming follows fused-ring nomenclature rules, where numbering prioritizes the pyridine ring. The cyclopropane and cyclopentane are designated as fused substituents based on their attachment points.

Structural Features:

  • Pyridine core : Provides aromaticity and basicity due to the lone pair on nitrogen.
  • Cyclopentane fusion : Introduces strain and non-planarity.
  • Cyclopropane fusion : Adds significant ring strain, enhancing reactivity.

Table 1: Key Structural Parameters

Property Value
Ring sizes 3-, 5-, 6-membered fused rings
Aromatic system Pyridine (6π electrons)
Hybridization sp² (pyridine), sp³ (cyclopentane/cyclopropane)

Historical Context of Cyclopenta-fused Pyridine Research

The study of cyclopenta-fused pyridines began in the mid-20th century with the isolation of natural products like actinidine (a cyclopenta[c]pyridine derivative) from Actinidia polygama in 1959. Synthetic efforts gained momentum in the 2010s, driven by the discovery of bioactive derivatives. For example, cerbinal-inspired analogs were synthesized in 2024 to explore antiviral properties. Key milestones include:

  • 2012 : Development of tandem cyclization strategies for cyclopenta[c]pyridines.
  • 2016 : Palladium-catalyzed one-carbon expansion of pyrroles to form cyclopenta[c]pyridines.
  • 2022 : Review highlighting cyclopenta[c]pyridines as privileged scaffolds in drug discovery.

Significance in Heterocyclic Chemistry

Cyclopropacyclopenta[1,2-c]pyridine exemplifies the convergence of strain and aromaticity, offering unique reactivity:

  • Bioactivity : Derivatives exhibit antibacterial, antiviral, and anti-inflammatory properties. For instance, 5-aryl-substituted analogs show 53.8% protection against tobacco mosaic virus (TMV).
  • Synthetic versatility : The tricyclic core serves as a platform for functionalization at multiple positions (e.g., C-4, C-5).
  • Theoretical interest : The interplay between cyclopropane strain and pyridine aromaticity challenges computational modeling.

Relationship to Other Tricyclic Nitrogen-containing Compounds

This compound belongs to a broader class of tricyclic nitrogen heterocycles, with distinct differences:

Table 2: Comparison to Related Tricyclic Systems

Compound Structure Key Features
Indolizidine Bicyclic (6+5 rings) Saturated, alkaloid scaffold
Quinolizidine Bicyclic (6+6 rings) Lupin alkaloids, sp³ hybridized
Pyrazolo[3,4-b]pyridine Tricyclic (5+6+5 rings) Antiviral, fused pyrazole
Cyclopropacyclopenta[1,2-c]pyridine Tricyclic (3+5+6 rings) High strain, diverse bioactivity

Properties

CAS No.

17491-89-3

Molecular Formula

C9H5N

Molecular Weight

127.146

IUPAC Name

cyclopropa[2,3]cyclopenta[2,4-a]pyridine

InChI

InChI=1S/C9H5N/c1-2-10-5-7-3-6-4-9(6)8(1)7/h1-5H

InChI Key

HKWBMDHMHPKBIA-UHFFFAOYSA-N

SMILES

C1=CN=CC2=CC3=CC3=C21

Synonyms

Cyclopropa[3,4]cyclopenta[1,2-c]pyridine (8CI,9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Formulas

The table below summarizes key structural and chemical properties of Cyclopropa[3,4]cyclopenta[1,2-c]pyridine and related compounds:

Compound Name CAS Number Molecular Formula Core Structure Features Key Applications/Notes
This compound 17491-89-3 Likely C₉H₉N* Cyclopropane fused to cyclopentapyridine Pharmaceutical intermediates (e.g., SHP2 inhibitors)
2,6-Naphthyridine 253-50-9 C₈H₆N₂ Bicyclic pyridine isomer Ligand in coordination chemistry
Azuleno[1,2-c]pyridine 881-09-4 C₁₃H₉N Azulene fused with pyridine Studied for optoelectronic properties
Setiptiline (Dibenzo[3,4:6,7]cyclohepta[1,2-c]pyridine) 26156-48-7 C₁₉H₂₁N Tricyclic system with a cycloheptapyridine Antidepressant (commercial drug)
Cyclopenta[c]pyran-4-carboxy derivative 64421-28-9 C₁₇H₂₆O₁₁ Cyclopentapyran with glucose and carboxylate Natural product derivative; research use

*Note: The molecular formula of this compound is inferred based on structural analysis.

Reactivity and Stability

  • Cyclopropane Strain : The cyclopropane ring in this compound introduces high ring strain, enhancing reactivity in ring-opening or functionalization reactions compared to less strained analogs like 2,6-Naphthyridine .
  • Electron Density: The fused pyridine ring contributes electron-deficient character, akin to 2,6-Naphthyridine, but the cyclopropane moiety may alter π-orbital overlap, distinguishing it from Azuleno[1,2-c]pyridine’s conjugated azulene system .

Pharmacological and Industrial Relevance

  • Pharmaceutical Derivatives : this compound derivatives, such as the SHP2 inhibitor described in , demonstrate its utility in targeted cancer therapies. This contrasts with Setiptiline, a structurally related tricyclic compound with established antidepressant activity .
  • Synthetic Challenges : The compound’s strained structure complicates synthesis, as seen in the low-temperature (−50°C) reaction conditions required for its pyrazole derivative synthesis . In contrast, Setiptiline’s commercial production is more streamlined due to its stable tricyclic framework.

Q & A

Q. What are the established synthetic routes for constructing the cyclopropa[3,4]cyclopenta[1,2-c]pyridine core structure?

The synthesis typically involves fused-ring formation via [2+1] cyclopropanation or photochemical methods. For example, microwave-assisted synthesis under controlled temperatures (80–120°C) with transition-metal catalysts (e.g., palladium) can stabilize strained intermediates . High-pressure conditions (5–10 GPa) have also been employed to enhance cyclopropane ring closure efficiency, as seen in scaled-up syntheses of analogous fused systems like benzo[6,7]cyclohepta[1,2-b]pyridine . Key challenges include managing steric strain and achieving regioselectivity in ring fusion.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

X-ray crystallography is essential for resolving fused-ring stereochemistry, as demonstrated in cobaltoceniumylamido-pyridinium complexes . High-resolution NMR (¹H, ¹³C, and ¹⁹F for fluorinated derivatives) helps identify electronic environments of bridgehead carbons and substituent effects . Mass spectrometry (HRMS) and IR spectroscopy are used to confirm molecular weight and functional groups, particularly in trifluoromethyl-substituted analogs .

Q. How can researchers mitigate thermal degradation during synthesis or storage?

Thermal stability studies on related cyclopenta[b]indole derivatives suggest storing compounds under inert atmospheres (N₂/Ar) at –20°C to prevent oxidation . Degradation pathways, such as ring-opening or isomerization, can be monitored via differential scanning calorimetry (DSC) and mitigated using stabilizing additives (e.g., radical scavengers) .

Advanced Research Questions

Q. What computational models predict the electronic properties of this compound in donor-acceptor systems?

Density functional theory (DFT) calculations reveal that electron-withdrawing groups (e.g., –CF₃) lower the LUMO energy, enhancing charge-transfer efficiency in materials like donor-acceptor copolymers . Substituent positioning at the cyclopropa ring significantly impacts π-conjugation, as shown in studies on poly[cyclopenta[2,1-b:3,4-b′]dithiophene-alt-pyridine] systems .

Q. How do steric and electronic factors influence regioselectivity in functionalization reactions (e.g., electrophilic substitution)?

Steric hindrance at bridgehead carbons directs electrophiles to less-strained positions, as observed in trifluoromethylation reactions of similar tricyclic systems . Electronic effects dominate in nitration or sulfonation, where electron-rich pyridine nitrogen activates adjacent carbons for substitution . Kinetic vs. thermodynamic control can be probed using time-resolved spectroscopy .

Q. What strategies resolve contradictions in reactivity data between this compound and its analogs?

Comparative studies on cyclopenta[3,4]cyclobuta[1,2-c]pyrazole derivatives highlight the role of ring strain and hybridization (sp² vs. sp³ carbons) in divergent reactivity . Contradictions in Diels-Alder reaction rates, for instance, are attributed to differences in diene distortion energies, validated via computational transition-state analysis .

Methodological Challenges and Solutions

Q. What protocols are recommended for isolating low-abundance impurities in this compound synthesis?

High-performance liquid chromatography (HPLC) with polar stationary phases (C18 or phenyl-hexyl columns) effectively separates impurities like carboethoxy-piperidylidene byproducts . Preparative thin-layer chromatography (PTLC) is used for milligram-scale isolation, followed by structural elucidation via 2D NMR (COSY, NOESY) .

Q. How can researchers optimize enantioselective synthesis of chiral this compound derivatives?

Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) achieve enantiomeric excess (ee) >90%, as shown in (3bS,4aR)-configured acetamide derivatives . Stereochemical outcomes are validated via circular dichroism (CD) and X-ray crystallography .

Applications in Drug Development

Q. What in vitro assays evaluate the biological activity of this compound-based SHP2 inhibitors?

Kinase inhibition assays (e.g., fluorescence polarization) measure IC₅₀ values against SHP2, with derivatives showing nanomolar potency in cancer cell lines . Cellular uptake and metabolic stability are assessed using LC-MS/MS in hepatocyte models .

Q. How does the fused-ring system enhance pharmacokinetic properties compared to monocyclic analogs?

The rigid tricyclic framework improves metabolic resistance by reducing cytochrome P450 oxidation, as demonstrated in pharmacokinetic studies on imidazo[1,2-c]pyrimidine hybrids . Enhanced blood-brain barrier penetration is attributed to lowered polar surface area (<80 Ų) .

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